4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Overview

Description

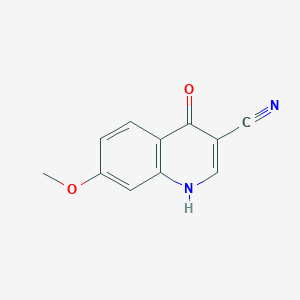

4-Hydroxy-7-methoxyquinoline-3-carbonitrile is a heterocyclic aromatic organic compound with the molecular formula C11H8N2O2. It is a quinoline derivative characterized by a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

Functional Group Modifications:

Cyanation: The cyano group is introduced through a cyanation reaction, often using reagents like potassium cyanide or cuprous cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted quinolines with different functional groups.

Scientific Research Applications

4-Hydroxy-7-methoxyquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-7-methoxyquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

4-Hydroxy-7-methoxyquinoline-3-carbonitrile is structurally similar to other quinoline derivatives, such as:

2-Chloroquinoline-3-carbaldehyde

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

7-Methoxyquinoline

Uniqueness: What sets this compound apart from these compounds is the presence of both hydroxyl and cyano groups on the quinoline ring, which can lead to unique reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-Hydroxy-7-methoxyquinoline-3-carbonitrile, also referred to as 4-H7-MOQ, is an organic compound notable for its diverse biological activities. This compound features a quinoline ring system with functional groups that enhance its reactivity and potential therapeutic applications. Recent studies have focused on its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8N_2O_2, with a molecular weight of approximately 200.19 g/mol. The structure includes:

- Hydroxy group at the 4-position

- Methoxy group at the 7-position

- Carbonitrile group at the 3-position

This unique arrangement of functional groups contributes to its biological activity.

The biological activity of 4-H7-MOQ is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

- Antimicrobial activity : Interfering with bacterial DNA synthesis or enzyme function.

- Anticancer properties : Inducing apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

Research indicates that 4-H7-MOQ exhibits moderate antibacterial activity against various bacterial strains. In a study published in the European Journal of Medicinal Chemistry, the compound demonstrated effectiveness against specific pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study involving different cancer cell lines showed that the compound could induce cell death through apoptosis, significantly reducing cell viability in a dose-dependent manner. The mechanism involves modulation of apoptotic pathways, which may include the activation of caspases and alterations in mitochondrial membrane potential .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate antibacterial activity against various strains | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A comprehensive evaluation was conducted to assess the antibacterial efficacy of 4-H7-MOQ against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.

- Anticancer Research : In vitro studies on human cancer cell lines (e.g., A2780 ovarian carcinoma) revealed that treatment with 4-H7-MOQ resulted in decreased cell proliferation and increased markers of apoptosis, such as cleaved PARP and activated caspases. These findings support its role as a promising candidate for cancer therapy .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other quinoline derivatives:

| Compound Name | Key Features |

|---|---|

| 4-Hydroxyquinoline-3-carbonitrile | Lacks methoxy and carbonitrile groups; different reactivity |

| 7-Methoxy-6-nitroquinoline | Lacks hydroxy and carbonitrile groups; varied applications |

| 6-Nitroquinoline-3-carbonitrile | Different pharmacological properties due to structural differences |

Properties

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRANBXSWAAPZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.